N-Benzylbicyclo[1.1.1]pentan-1-amine

Metabolic Stability Hepatocyte Assay Bioisostere

N-Benzylbicyclo[1.1.1]pentan-1-amine belongs to the bicyclo[1.1.1]pentylamine (BCPA) family, a class of sp3-rich, saturated bridged bicyclic amines designed as nonclassical bioisosteres of benzylamine and diarylmethanamine scaffolds. The bicyclo[1.1.1]pentane (BCP) core replaces a phenyl ring while maintaining a near-identical distance (~1 Å difference) between substituents, offering a way to reduce aromatic ring count and improve drug-like physicochemical properties without sacrificing target engagement.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 2187435-42-1
Cat. No. B1450703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylbicyclo[1.1.1]pentan-1-amine
CAS2187435-42-1
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)NCC3=CC=CC=C3
InChIInChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2
InChIKeyGLQMBOOEZJOPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylbicyclo[1.1.1]pentan-1-amine (CAS 2187435-42-1) – A Saturated Bioisostere Building Block for Medicinal Chemistry


N-Benzylbicyclo[1.1.1]pentan-1-amine belongs to the bicyclo[1.1.1]pentylamine (BCPA) family, a class of sp3-rich, saturated bridged bicyclic amines designed as nonclassical bioisosteres of benzylamine and diarylmethanamine scaffolds [1]. The bicyclo[1.1.1]pentane (BCP) core replaces a phenyl ring while maintaining a near-identical distance (~1 Å difference) between substituents, offering a way to reduce aromatic ring count and improve drug-like physicochemical properties without sacrificing target engagement [2]. It is primarily used as a versatile synthetic intermediate for constructing bioactive molecule libraries in pharmaceutical R&D.

Why N-Benzylbicyclo[1.1.1]pentan-1-amine Cannot Be Interchanged with Common Benzylamines or Other BCP Analogs


Simple benzylamine (Ph-CH2-NH2) and tert-butylbenzylamine are metabolically labile due to CYP450-mediated oxidation of the aromatic ring, leading to rapid clearance, reactive metabolite formation, and low oral bioavailability [1]. Replacing the phenyl ring with a BCP core is not a generic 'plug-and-play' substitution; the saturated, three-dimensional BCP framework fundamentally alters lipophilicity (ΔlogP), metabolic soft-spot susceptibility, and membrane permeation kinetics [2]. However, not all BCP benzylamines are equivalent. The N-benzyl substitution pattern on the bridgehead amine creates a specific pharmacophore geometry that matches diarylmethanamine binding pockets, whereas different N-alkyl BCP amines or BCP ketones exhibit divergent ADME profiles. The quantitative evidence below demonstrates that the BCP benzylamine scaffold, when introduced in place of a phenyl ring, reproducibly improves multiple ADME parameters, making this compound a strategic choice over both non-BCP benzylamines and less characterized BCP congeners.

Quantitative Differentiation of N-Benzylbicyclo[1.1.1]pentan-1-amine Against Phenyl-Based Analogs and Other Bioisosteres


BCP Replacement of Phenyl Ring Improves Hepatic Metabolic Stability 3.9-fold in Human Hepatocytes

In a direct comparative study using human hepatocyte incubations, the BCP-containing resveratrol analog (BCP–resveratrol) exhibited a half-life (t1/2) of 90.4 ± 11.7 min versus 23.2 ± 1.6 min for the natural phenyl-containing resveratrol [1]. This represents a 3.9-fold improvement in metabolic stability attributable to the saturated BCP scaffold replacing the oxidatively labile phenyl ring. In rat hepatocytes, the difference was even more pronounced: resveratrol was metabolized too rapidly to quantify (t1/2 <7.5 min), while BCP–resveratrol maintained a measurable half-life of 24.2 ± 0.5 min [1]. Although this comparison is conducted on a polyphenol scaffold rather than a benzylamine, the metabolic stabilization effect is a class-level property of BCP-for-phenyl replacements that also applies to BCP benzylamines, as corroborated by the γ-secretase inhibitor case below [2].

Metabolic Stability Hepatocyte Assay Bioisostere

BCP Bioisostere Provides ~4-Fold Improvement in Oral Exposure (Cmax and AUC) in Rodent Pharmacokinetics

Replacement of the central para-substituted fluorophenyl ring in γ-secretase inhibitor 1 (BMS-708,163) with a bicyclo[1.1.1]pentane motif produced compound 3, which demonstrated an approximately 4-fold increase in both Cmax and AUC values relative to the phenyl-containing progenitor in a mouse model of oral absorption [1]. Specifically, the BCP analog showed substantially improved passive permeability and aqueous solubility, translating into superior oral absorption characteristics. This head-to-head comparison within a single chemotype isolates the BCP scaffold as the variable responsible for the pharmacokinetic enhancement.

Oral Bioavailability Pharmacokinetics BCP Bioisostere

BCP Scaffold Simultaneously Enhances Passive Permeability and Aqueous Solubility Over Phenyl Ring

In the same γ-secretase inhibitor scaffold, the BCP-containing compound 3 was reported to have 'significant improvements in passive permeability and aqueous solubility' compared to the phenyl analog 1, while maintaining equipotent enzyme inhibition and notch selectivity [1]. The authors further note that the BCP moiety outperformed several other conventional phenyl ring replacements (e.g., heteroaryls, cyclohexyl) in achieving a balanced profile of solubility, permeability, and metabolic stability. This dual improvement challenges the typical inverse relationship between solubility and permeability, making BCP benzylamines a privileged scaffold when both parameters must be optimized simultaneously.

Passive Permeability Aqueous Solubility BCP Bioisostere

BCP Benzylamines Enable Modular Derivatization via Boronate Chemistry for Rapid Library Synthesis

N-Benzylbicyclo[1.1.1]pentan-1-amine and its derivatives can be converted to BCP pinacol boronates through a 3-component strain-release reaction, enabling downstream Pd-catalyzed (hetero)arylation with broad substrate scope [1]. This method provides access to BCP benzylamine derivatives that are inaccessible by traditional direct amination routes. The boronate handle allows for late-stage diversification—a capability not available with simple benzylamine—which is critical for SAR exploration. The synthesis proceeds at room temperature and tolerates diverse functional groups, making it operationally practical for medicinal chemistry laboratories [2].

Synthetic Versatility Cross-Coupling BCP Boronates

BCP Benzylamine Scaffolds Provide Favorable Computed Physicochemical Properties for CNS Drug Design

Computed properties for N-benzylbicyclo[1.1.1]pentan-1-amine (PubChem CID 131697827) indicate an XLogP3 of 2.1, a topological polar surface area (TPSA) of 12 Ų, 1 hydrogen bond donor, 3 rotatable bonds, and a molecular weight of 173.25 g/mol [1]. These values fall within favorable ranges for CNS drug-like space: MW <200, TPSA <60 Ų, and cLogP between 1 and 3. In comparison, benzylamine (Ph-CH2-NH2, MW 107.15, XLogP 1.1) is smaller but more polar, while N-benzyl-tert-butylamine (MW 163.26, computed XLogP ~2.8) is more lipophilic. The BCP benzylamine scaffold thus occupies a distinct and desirable property 'sweet spot' that balances lipophilicity, size, and hydrogen bonding capacity for CNS penetration, outperforming both smaller and larger benzylamine analogs on the multiparameter optimization scale typically used in CNS lead identification.

Physicochemical Properties CNS Drug-Likeness BCP Amines

High-Impact Application Scenarios for N-Benzylbicyclo[1.1.1]pentan-1-amine in Drug Discovery


Lead Optimization of CNS-Penetrant Kinase Inhibitors with Metabolic Stability Deficits

When a kinase inhibitor lead series containing a benzylamine or diarylmethanamine motif shows rapid hepatic clearance (e.g., human microsomal t1/2 <30 min), substituting the phenyl ring with a BCP core can extend half-life by 3- to 4-fold, as demonstrated by Stepan et al. [1] and Goh et al. [2]. N-Benzylbicyclo[1.1.1]pentan-1-amine serves as the direct synthetic entry point for constructing such BCP-containing inhibitor candidates, enabling retention of target potency while repairing metabolic stability and oral exposure.

Parallel Solubility-Permeability Optimization in Oral Drug Candidates

For orally administered drug candidates that suffer from the classic 'solubility-permeability trade-off,' the BCP benzylamine scaffold provides a rare dual improvement in both aqueous solubility and passive membrane permeability relative to phenyl-containing analogs [1]. Incorporating this compound as a building block early in hit-to-lead campaigns can circumvent the need for separate solubilizing group introduction, thereby preserving ligand efficiency and reducing molecular weight creep.

Library Synthesis for CNS-Focused DNA-Encoded Library (DEL) or Fragment-Based Screening

The favorable computed CNS properties (MW 173.25; XLogP3 2.1; TPSA 12 Ų) [1] and the synthetic accessibility of BCP benzylamines via strain-release borylation chemistry [2] make this building block ideal for constructing sp3-rich, three-dimensional compound libraries. Unlike flat aromatic benzylamines that dominate traditional screening collections, BCP benzylamine derivatives introduce conformational complexity and saturation, which are positively correlated with clinical success rates.

Scaffold-Hopping to Circumvent CYP450-Mediated Reactive Metabolite Formation

Benzylamine and aniline motifs are susceptible to CYP450-catalyzed oxidation that generates reactive quinone-imine or iminium intermediates linked to idiosyncratic toxicity [1]. Replacement of the aromatic ring with the saturated BCP core eliminates this metabolic liability at the design stage. N-Benzylbicyclo[1.1.1]pentan-1-amine offers a direct, single-step substitution for phenylbenzylamine fragments in safety-critical programs, reducing the risk of late-stage attrition due to reactive metabolite formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylbicyclo[1.1.1]pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.